molecular formula C7H13ClO2 B7797664 3-Methylbutyl chloroacetate CAS No. 5376-92-1

3-Methylbutyl chloroacetate

Cat. No.: B7797664
CAS No.: 5376-92-1
M. Wt: 164.63 g/mol
InChI Key: UZQBACINTKFBSX-UHFFFAOYSA-N
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Description

3-Methylbutyl chloroacetate: is an organic compound with the molecular formula C7H13ClO2 Chloroacetic acid 3-methylbutyl ester . This compound is characterized by its ester functional group, which is formed from the reaction between chloroacetic acid and 3-methyl-1-butanol . It is commonly used in various chemical syntheses and industrial applications due to its reactivity and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbutyl chloroacetate can be synthesized through the Fischer esterification method. This involves the reaction of chloroacetic acid with 3-methyl-1-butanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions for several hours. The general procedure involves mixing 2-chloroacetic acid (20 mmol) with the respective alcohol (60 mL) and concentrated sulfuric acid (1 mL), followed by refluxing for 6 hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction mixture is often subjected to continuous stirring and controlled temperature to ensure complete conversion. After the reaction, the product is purified through distillation and extraction techniques to obtain high purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutyl chloroacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methylbutyl glycolate.

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to produce 3-methylbutanol and chloroacetic acid.

    Esterification and transesterification: It can react with other alcohols to form different esters.

Common Reagents and Conditions:

    Nucleophilic substitution: Typically involves reagents like sodium hydroxide or potassium hydroxide.

    Hydrolysis: Requires water and a base, such as sodium hydroxide.

    Esterification: Involves alcohols and acid catalysts like sulfuric acid.

Major Products Formed:

    3-Methylbutyl glycolate: (from nucleophilic substitution)

    3-Methylbutanol: and (from hydrolysis)

  • Various esters (from esterification and transesterification)

Scientific Research Applications

Chemistry: 3-Methylbutyl chloroacetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in the preparation of various esters and other organic compounds .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used in the synthesis of biologically active compounds and pharmaceuticals .

Industry: Industrially, this compound is used in the production of flavors and fragrances. Its ester functional group imparts pleasant aromas, making it valuable in the formulation of perfumes and flavoring agents .

Mechanism of Action

The mechanism of action of 3-methylbutyl chloroacetate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by water, producing an alcohol and a carboxylic acid. The chloro group in the molecule makes it susceptible to nucleophilic attack, facilitating substitution reactions . The molecular targets and pathways involved depend on the specific reactions it undergoes, such as enzyme-catalyzed hydrolysis in biological systems .

Comparison with Similar Compounds

    Isoamyl acetate: Similar ester structure but derived from acetic acid and isoamyl alcohol.

    Ethyl chloroacetate: Similar ester but with an ethyl group instead of a 3-methylbutyl group.

    Methyl chloroacetate: Another similar ester with a methyl group.

Uniqueness: 3-Methylbutyl chloroacetate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its 3-methylbutyl group provides steric hindrance, influencing its reactivity compared to simpler esters like ethyl chloroacetate .

Properties

IUPAC Name

3-methylbutyl 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-6(2)3-4-10-7(9)5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQBACINTKFBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967834
Record name 3-Methylbutyl chloroacetate
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Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-92-1, 5376-92-1
Record name Acetic acid, 2-chloro-, 3-methylbutyl ester
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Record name 3-Methylbutyl chloroacetate
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Record name 3-Methylbutyl chloroacetate
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Record name Acetic acid, 3-methylbutyl ester
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